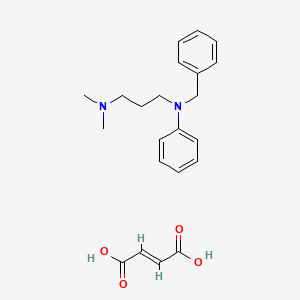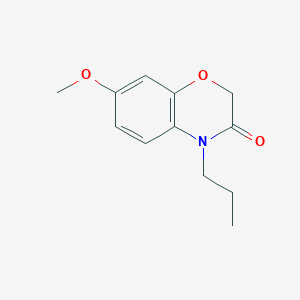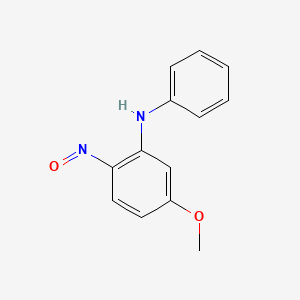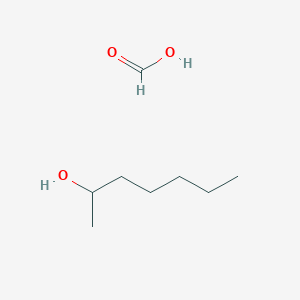
1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes an anthracene moiety attached to a dimethylpropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses anthracene and 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Anthracene: A tricyclic aromatic hydrocarbon with three fused benzene rings.
1-(Anthracen-1-yl)ethanone: A similar compound with an ethanone group instead of a dimethylpropanone group.
Uniqueness: 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
109690-73-5 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-anthracen-1-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2,3)18(20)16-10-6-9-15-11-13-7-4-5-8-14(13)12-17(15)16/h4-12H,1-3H3 |
Clave InChI |
VOPABCOGHFNZKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)

![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)




![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
